molecular formula C9H12N2O2 B6284977 2-amino-2-methyl-3-(pyridin-4-yl)propanoic acid CAS No. 70258-06-9

2-amino-2-methyl-3-(pyridin-4-yl)propanoic acid

Cat. No.: B6284977
CAS No.: 70258-06-9
M. Wt: 180.2
InChI Key:
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Description

2-amino-2-methyl-3-(pyridin-4-yl)propanoic acid is an organic compound that belongs to the class of amino acids It features a pyridine ring attached to a propanoic acid backbone, with an amino group and a methyl group attached to the alpha carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-2-methyl-3-(pyridin-4-yl)propanoic acid can be achieved through several methods. One common approach involves the reaction of 4-pyridinecarboxaldehyde with a suitable amine, followed by a series of steps including reduction, protection, and deprotection to yield the desired product. The reaction conditions typically involve the use of solvents such as ethanol or methanol, and catalysts like palladium on carbon for hydrogenation steps .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems can also enhance the efficiency and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-amino-2-methyl-3-(pyridin-4-yl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups onto the pyridine ring.

Scientific Research Applications

2-amino-2-methyl-3-(pyridin-4-yl)propanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: This compound can be used in studies of enzyme-substrate interactions and protein-ligand binding due to its structural similarity to naturally occurring amino acids.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2-amino-2-methyl-3-(pyridin-4-yl)propanoic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites or allosteric sites on proteins, modulating their activity. The pathways involved may include signal transduction cascades, metabolic pathways, and gene expression regulation .

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-3-(pyridin-2-yl)propanoic acid
  • 2-amino-3-(pyridin-3-yl)propanoic acid
  • 2-amino-3-(pyridin-4-yl)propanoic acid dihydrochloride

Uniqueness

2-amino-2-methyl-3-(pyridin-4-yl)propanoic acid is unique due to the presence of the methyl group on the alpha carbon, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may confer specific properties that are advantageous in certain applications.

Properties

CAS No.

70258-06-9

Molecular Formula

C9H12N2O2

Molecular Weight

180.2

Purity

95

Origin of Product

United States

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